2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride
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Overview
Description
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C22H27NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemical entities and has potential antispasmodic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride typically involves the esterification of xanthene-9-carboxylic acid with 2-diisopropylaminoethanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including antispasmodic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve pathways related to muscle relaxation and antispasmodic effects .
Comparison with Similar Compounds
Similar Compounds
Xanthene-9-carboxylic Acid: A precursor in the synthesis of 2-Diisopropylaminoethyl Ester Xanthene-9-carboxylic Acid Hydrochloride.
2-Diisopropylaminoethanol: Another precursor used in the synthesis.
Propantheline-d3 Iodide: A compound with similar antispasmodic properties.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C22H28ClNO3 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[di(propan-2-yl)amino]ethyl 9H-xanthene-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H27NO3.ClH/c1-15(2)23(16(3)4)13-14-25-22(24)21-17-9-5-7-11-19(17)26-20-12-8-6-10-18(20)21;/h5-12,15-16,21H,13-14H2,1-4H3;1H |
InChI Key |
VICHUCJAQOBPSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)C(C)C.Cl |
Origin of Product |
United States |
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